molecular formula C9H5BrO2 B13913137 2-Bromo-4H-chromen-4-one

2-Bromo-4H-chromen-4-one

Cat. No.: B13913137
M. Wt: 225.04 g/mol
InChI Key: HPPYHLAUVVJOLY-UHFFFAOYSA-N
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Description

2-Bromo-4H-chromen-4-one is a brominated derivative of the privileged 4H-chromen-4-one (chromone) scaffold. This structure is a key intermediate in medicinal chemistry and drug discovery, recognized for its versatility in synthesizing novel bioactive compounds. Chromene-based analogs exhibit a wide spectrum of exciting biological activities, making this compound a valuable building block for researchers . The core 4H-chromene structure is a bicyclic oxygen heterocycle, consisting of a benzene ring fused with a 4H-pyran ring system . The bromine substituent at the 2-position provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions and other synthetic transformations, enabling the construction of a diverse library of molecules for structure-activity relationship (SAR) studies. Key Research Applications and Biological Value: This compound serves as a crucial precursor in the development of potential therapeutic agents. The 2H/4H-chromene scaffold is investigated for its: Anticancer Activity: Chromene analogs are recognized as promising antitumor agents. They can induce apoptosis in cancer cells by interacting with tubulin at the colchicine binding site, thereby obstructing tubulin polymerization. This mechanism leads to caspase-dependent apoptosis and G2/M cell-cycle arrest, effectively targeting and disrupting tumor vasculature . Broad Biological Profiling: Beyond oncology, research indicates that chromene derivatives possess notable antimicrobial, anticonvulsant, anticholinesterase, antituberculosis, and antidiabetic activities . Targeted Inhibition: Specific substituted chromen-4-one analogs have been reported as selective inhibitors of targets like the formyl peptide receptor-1 (FPR-1), which plays a role in immune response by modulating Ca2+ flux and chemotaxis in human neutrophils . Handling and Safety: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all appropriate safety protocols.

Properties

IUPAC Name

2-bromochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrO2/c10-9-5-7(11)6-3-1-2-4-8(6)12-9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPYHLAUVVJOLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Chromone Precursors

One common route to 2-Bromo-4H-chromen-4-one involves the direct bromination of a suitable chromone precursor. For example, 2-phenyl-4H-chromen-4-one derivatives can be brominated by treatment with bromine in acetic acid under controlled conditions at room temperature. The process typically involves:

  • Dissolving the chromone precursor in acetic acid.
  • Adding bromine dropwise with stirring over a period (e.g., 2 hours).
  • Quenching the reaction with aqueous metabisulfite to precipitate the product.
  • Isolating the solid by filtration and recrystallizing from ethanol to obtain pure 2-bromo chromone derivatives.

This method yields about 52% product with a melting point around 105°C, as characterized by IR and NMR spectroscopy.

Condensation and Cyclization via Chalcone Intermediates

Another synthetic strategy involves the formation of chalcone intermediates followed by oxidative cyclization to yield the chromone ring system. The process includes:

  • Condensation of substituted acetophenones with aldehydes to form chalcones.
  • Treatment of chalcones with oxidizing agents such as hydrogen peroxide in hydro-alcoholic solutions to induce cyclization to chromones.
  • Subsequent bromination of the chromone at the 2-position using bromine under mild acidic conditions.

This approach allows structural variation and functionalization on the chromone scaffold and is useful for synthesizing 2-bromo derivatives with additional substituents.

Advanced Synthesis Using Copper Bromide and Microwave Irradiation

Copper Bromide Mediated Bromination in DMSO

A more recent and efficient method for synthesizing 2-bromo chromone derivatives, including 2-Bromo-4H-chromen-4-one, involves the use of copper bromide as the brominating agent in dimethyl sulfoxide (DMSO) solvent. The key features of this method are:

  • Starting from substituted 3-(3-oxoprop-1-enyl)-4H-chromen-4-one intermediates.
  • Addition of copper bromide to the reaction mixture in DMSO.
  • Use of microwave irradiation to accelerate the reaction.

This method was demonstrated to produce substituted 3-(3-bromo-4-oxo-4H-chromen-2-yl)-4H-chromen-4-ones with high yields and short reaction times (minutes rather than hours). Microwave irradiation at 145°C for 10–20 minutes significantly improved the yield and reaction efficiency compared to conventional heating.

Reaction Conditions and Optimization

Parameter Conventional Heating Microwave Irradiation
Temperature 75°C to 145°C 145°C
Reaction Time 4 to 7 hours 10 to 20 minutes
Yield Up to ~64% Up to ~80% (depending on substrate)
Solvent DMSO DMSO
Brominating Agent Copper Bromide Copper Bromide
Advantages Established method, moderate yield Faster, higher yield, eco-friendly

The microwave-assisted method reduces reaction time drastically and improves product yield and purity. The process is environmentally benign, avoids harsh conditions, and facilitates easier product isolation.

Stepwise Synthesis Procedure (Representative Example)

Preparation of Chalcone Intermediate

  • Mix equimolar amounts of 6-chloro-4-oxo-4H-chromone-3-carbaldehyde and 1-(5-chloro-2-hydroxyphenyl)acetophenone in toluene.
  • Add ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate or hexafluorophosphate ([Bmim]BF4 or [Bmim]PF6) as catalysts.
  • Stir the mixture at room temperature until completion (monitored by thin-layer chromatography).
  • Quench by pouring into crushed ice, filter, dry, and recrystallize to obtain the intermediate chalcone (yield ~65%).

Bromination and Cyclization to 2-Bromo Chromone

  • Add copper bromide to the chalcone intermediate in DMSO.
  • Irradiate the mixture in a microwave oven at 145°C for 10–12 minutes.
  • Monitor the reaction progress by TLC at 2-minute intervals.
  • After completion, cool the mixture, evaporate the solvent, extract the residue with ethyl acetate, dry, and concentrate to isolate the 2-bromo chromone product.

Analytical Characterization

The synthesized 2-Bromo-4H-chromen-4-one compounds are characterized by:

These analytical methods confirm the successful synthesis and purity of the brominated chromones.

Summary Table of Preparation Methods

Method Starting Materials Brominating Agent Conditions Yield (%) Advantages
Direct Bromination 2-Phenyl-4H-chromen-4-one Bromine Acetic acid, room temperature, 2 h ~52 Simple, straightforward
Chalcone Cyclization + Bromination Substituted acetophenone + aldehyde Bromine H₂O₂ oxidation, then bromination Moderate Allows functional group diversity
Copper Bromide + Microwave 3-(3-oxoprop-1-enyl)-4H-chromen-4-one Copper bromide DMSO, microwave, 145°C, 10-20 min Up to 80 High yield, short time, eco-friendly

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in solvents such as dimethylformamide (DMF) or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of 2-azido-4H-chromen-4-one or 2-thiocyanato-4H-chromen-4-one.

    Oxidation: Formation of 2-bromo-4H-chromen-4-one derivatives with additional oxygen functionalities.

    Reduction: Formation of 2-bromo-4H-chroman-4-ol.

Scientific Research Applications

2-Bromo-4H-chromen-4-one, a chromene derivative featuring a bromine atom at the 2-position, has a molecular weight of approximately 225.04 g/mol . The applications of 2-bromo-4H-chromen-4-one span various fields.

Scientific Research Applications

  • Pharmaceuticals 2-Bromo-4H-chromen-4-one may serve as a lead compound for drug development due to its biological activities. Compounds within the chromene family have various biological properties, making them of interest in pharmacology and medicinal chemistry.
  • Anti-inflammatory research 2-phenyl-4H-chromen-4-one derivatives have shown anti-inflammatory activity . One compound was found to suppress the release of pro-inflammatory cytokines by inhibiting the TLR4/MAPK signaling pathways . In vivo studies demonstrated that this compound had low toxicity and significantly decreased the levels of IL-6 and TNF-α in serum .
  • Anti-cancer research 4H-Chromene-based compounds have anticancer potential and can selectively kill multi-drug resistant cancer cells . For instance, CXL055 demonstrates equal or better cytotoxicity against nine multi-drug resistant cancer cell lines . Cancer cells failed to acquire resistance to the 4H-chromene-based compound, CXL017, even upon chronic exposure .
  • Interaction Studies Interaction studies involving 2-bromo-4H-chromen-4-one focus on its binding affinities with biological targets. These studies often employ techniques such as molecular docking and spectroscopy to elucidate interactions with enzymes or receptors relevant to its pharmacological effects. Preliminary findings suggest that this compound may interact with specific proteins involved in inflammatory responses or microbial resistance mechanisms.
  • Chemical Synthesis 2-Bromo-4H-chromen-4-one is used as a building block in various chemical syntheses. For example, diisobutylaluminum hydride can reduce the compound, demonstrating its reactivity under controlled conditions. It can be synthesized through intramolecular palladium-catalyzed acylation of alkenyl bromides with aldehydes .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The position of bromine and additional substituents significantly influences the physicochemical and biological properties of chromenones. Below is a comparative analysis:

Table 1: Structural Comparison of Brominated Chromenones
Compound Name Molecular Formula Molecular Weight Substituent Positions Key Features
2-Bromo-4H-chromen-4-one C₉H₅BrO₂ 225.04* Br at C2 Base structure for functionalization
3-Bromo-2-phenyl-4H-chromen-4-one C₁₅H₉BrO₂ 301.14 Br at C3, phenyl at C2 Enhanced steric bulk; potential for π-π interactions
6-Bromo-4-methyl-3-phenyl-2H-chromen-2-one C₁₆H₁₁BrO₂ 315.16 Br at C6, methyl at C4, phenyl at C3 Structural complexity; altered electronic effects
4-Bromo-2H-chromen-2-one (4-Bromocoumarin) C₉H₅BrO₂ 225.04 Br at C4 (coumarin core) Fluorescent properties; versatile scaffold
3-(3-Bromo-4-oxo-4H-chromen-2-yl)-4H-chromen-4-one C₁₈H₈Br₂O₄ 448.97* Br at C3, dimeric structure Bifunctional ligand; potential for dual bioactivity
6-Bromo-3-iodo-4H-chromen-4-one C₉H₄BrIO₂ 350.94 Br at C6, I at C3 Halogen-rich; useful in cross-coupling reactions

*Calculated based on molecular formula where experimental data is unavailable.

Physicochemical Properties

  • Solubility : Bromine at position 2 (2-Bromo-4H-chromen-4-one) increases hydrophobicity compared to 4-bromocoumarin, which is more polar due to the lactone group .
  • Stability : Halogenated derivatives (e.g., 6-Bromo-3-iodo-4H-chromen-4-one) are sensitive to light and moisture, requiring storage under inert conditions .

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